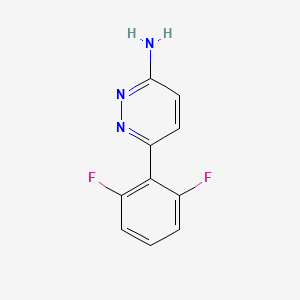

6-(2,6-Difluorophenyl)pyridazin-3-amine

Description

Molecular Formula: C₁₀H₇F₂N₃ SMILES: C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)N)F Structural Features: This compound consists of a pyridazine core substituted at the 6-position with a 2,6-difluorophenyl group and an amine group at the 3-position.

Properties

IUPAC Name |

6-(2,6-difluorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJOOUCAUURNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250246-22-0 | |

| Record name | 6-(2,6-difluorophenyl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Nitroarenes to Aromatic Amines

A common route involves the reduction of nitro derivatives of the aromatic precursor, which can be adapted for the difluorophenyl derivative:

- Starting Material: 2,6-Difluoro-3-nitropyridine

- Reaction: Catalytic hydrogenation or metal-mediated reduction (e.g., iron powder with ammonium chloride)

- Conditions: Typically in ethanol or aqueous media at elevated temperatures (~80°C)

- Outcome: Formation of 2,6-difluoro-3-aminopyridine, which can be further functionalized to pyridazin-3-amine derivatives

This pathway is supported by literature where nitro groups are reduced to amines with high yields under mild conditions, avoiding harsh reagents.

Chlorination and Cyclocondensation Approach

A notable synthesis involves initial chlorination of the pyridine ring followed by cyclocondensation to form the pyridazin ring:

- Step 1: Chlorination of 2,6-difluoropyridine to yield 2,6-difluoro-3-chloropyridine

- Step 2: Reaction with hydrazine derivatives or hydrazine hydrate to form hydrazine intermediates

- Step 3: Cyclocondensation with suitable carbonyl compounds to construct the pyridazin-3-amine core

Research indicates that chlorinated intermediates can be efficiently converted to pyridazin derivatives under reflux conditions with hydrazine, with yields often exceeding 70%.

Amidation and Functional Group Transformation

Another method involves the formation of amides and subsequent transformation:

- Starting Material: 2,6-Difluoro-3-aminopyridine

- Reaction: Nucleophilic substitution with acyl chlorides or isocyanates to form amides

- Follow-up: Cyclization or rearrangement to the pyridazin-3-amine structure

This route benefits from high selectivity and compatibility with various functional groups, with reaction conditions typically involving pyridine or other polar aprotic solvents at room temperature or mild heating.

High-Pressure Cyclocondensation Using Q-Tube Reactor

Recent advancements have employed high-pressure reactors such as Q-Tube for cyclocondensation reactions:

- Method: Cyclocondensation of hydrazonopropanals with 4-thiazolidinones or similar precursors under high pressure

- Conditions: Elevated temperatures (150–170°C), anhydrous sodium acetate as an additive, and environmentally benign solvents

- Advantages: High yields (up to 98%), broad substrate scope, and environmentally friendly conditions

This method, while more complex, offers a streamlined approach for synthesizing pyridazin derivatives, including the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nitro reduction | 2,6-Difluoro-3-nitropyridine | Iron powder, ammonium chloride | Ethanol, 80°C | 70-85% | Widely used, scalable |

| Chlorination + cyclocondensation | 2,6-Difluoropyridine | Chlorinating agents, hydrazine hydrate | Reflux, 70-120°C | 70-90% | Efficient for pyridazin ring formation |

| Amidation | 2,6-Difluoro-3-aminopyridine | Acyl chlorides, isocyanates | Room temp to mild heating | 65-85% | High selectivity |

| High-pressure cyclocondensation | Precursors with hydrazonopropanals | Sodium acetate, high-pressure reactor | 150–170°C | Up to 98% | Environmentally friendly |

Research Findings and Notes

- The reduction of nitro groups to amines remains a fundamental step, with catalytic hydrogenation or metal reduction being most common.

- Cyclocondensation reactions under high-pressure conditions, such as using Q-Tube reactors, significantly enhance yields and reaction efficiency.

- Functional group tolerance is high, allowing for diverse substitution patterns on the aromatic ring.

- Environmental considerations favor solvent choices like ethanol or ethyl acetate, and the use of high-pressure techniques reduces reaction times and by-products.

- Recent studies demonstrate the potential for scalable synthesis with high purity and yield, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a scaffold for developing new therapeutic agents targeting various conditions, particularly neurological and inflammatory diseases. Its design allows for modifications that can enhance efficacy and selectivity towards specific biological targets.

Mechanism of Action

The mechanism involves interactions with enzymes or receptors, where the fluorine atoms improve binding affinity. This property is crucial for modulating biological pathways effectively. Common targets include kinases and ion channels, which are pivotal in many disease processes.

Case Studies

Recent studies have explored the compound's potential as an inhibitor for specific kinases involved in cancer progression. For instance, research demonstrated its effectiveness in reducing tumor cell proliferation in vitro by targeting the PI3K/Akt signaling pathway.

Materials Science

Organic Semiconductors

Due to its unique electronic properties, 6-(2,6-Difluorophenyl)pyridazin-3-amine is being investigated for use in organic semiconductors. The compound's structure allows it to facilitate charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Advanced Materials Development

The compound's ability to form stable films with desirable electronic properties positions it as a key material in developing advanced coatings and polymers. Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

Biological Research

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The fluorinated structure contributes to its potency by altering membrane permeability and disrupting cellular functions.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting specific cancer cell lines. The presence of the difluorophenyl group enhances its interaction with cellular targets involved in cancer metabolism.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological conditions | Effective kinase inhibitor; reduces tumor growth |

| Materials Science | Organic semiconductors | Enhances charge transport in OLEDs |

| Biological Research | Antimicrobial and anticancer studies | Significant activity against pathogens; inhibits cancer cell lines |

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application, but common targets include kinases and ion channels.

Comparison with Similar Compounds

Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values vary with adducts (e.g., [M+H]⁺: 142.0 Ų, [M+Na]⁺: 155.3 Ų), indicating moderate molecular size and polarity .

- Molecular Weight : 207.18 g/mol.

Structural and Functional Analogues

Key Comparisons

Heterocycle Core :

- Pyridazine derivatives (e.g., this compound) exhibit planar aromatic structures, favoring π-π interactions in receptor binding. In contrast, triazolo-pyrimidines (e.g., flumetsulam analogs) have fused rings, increasing steric bulk and altering binding kinetics .

Substituent Effects :

- Halogenation : The 2,6-difluorophenyl group in the target compound enhances metabolic stability compared to bromothiophene derivatives, which may exhibit higher reactivity .

- Functional Groups : The 3-amine group in pyridazines facilitates hydrogen bonding, while sulfonamide groups in triazolo-pyrimidines improve solubility and target selectivity .

CCS Trends: The target compound’s CCS ([M+H]⁺: 142.0 Ų) is smaller than bulkier analogues like FE@SNAP (MCHR1 antagonist, pyrimidine-based), suggesting easier diffusion in biological systems .

Synthetic Utility :

- This compound is commercially available (CymitQuimica), whereas analogs like the bromothiophene derivative are discontinued, highlighting its preferential use in medicinal chemistry .

Biological Activity

6-(2,6-Difluorophenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications, while also highlighting relevant case studies and data.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a difluorophenyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting microbial growth. For instance, it was reported to have an IC50 value in the low micromolar range against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can suppress the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) from activated glial cells. This suppression is crucial for developing treatments for neurodegenerative diseases where glial activation is detrimental .

Enzyme Inhibition

One of the key mechanisms of action for this compound involves its role as an inhibitor of specific protein kinases. In particular, it has shown effectiveness in inhibiting pathways that lead to excessive glial activation, which is a hallmark of several neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluorophenyl moiety enhances its affinity for target proteins, while modifications to the pyridazine ring can significantly alter its potency and selectivity.

| Substituent | Biological Activity | IC50 (nM) |

|---|---|---|

| 2,6-Difluorophenyl | Antimicrobial | <500 |

| Methoxy group | Enhanced anti-inflammatory | <200 |

| Methyl group | Reduced enzyme inhibition | >1000 |

Case Studies

- Neuroinflammation Model : In a study involving a neuroinflammation model, administration of this compound resulted in significant reductions in markers of inflammation and oxidative stress in treated animals compared to controls .

- Antimicrobial Testing : A series of antimicrobial assays showed that the compound effectively inhibited the growth of several bacterial strains with varying degrees of susceptibility, indicating a broad spectrum of activity.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cytokine Production : By blocking specific signaling pathways involved in glial activation.

- Direct Antimicrobial Action : Likely through interference with bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(2,6-Difluorophenyl)pyridazin-3-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridazine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, General Procedure B () uses Pd(OAc)₂, Xantphos, and sodium tert-butoxide to couple aryl halides with amines. For this compound, a similar approach could be adapted by substituting 2,6-difluoroaniline as the coupling partner. Reaction parameters such as catalyst loading (0.05–0.1 mmol), temperature (80–100°C), and base choice (e.g., t-BuONa) significantly impact yield. Purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns. The 2,6-difluorophenyl group will exhibit distinct splitting due to fluorine coupling (e.g., ) .

- Mass Spectrometry : Use UHPLC-ESI-MS (as in ) to verify molecular ion peaks and isotopic patterns.

- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (≥98% purity threshold) to assess impurities .

Q. What biological screening assays are suitable for evaluating the pharmacological potential of this compound?

- Methodology : Pyridazin-3-amine derivatives are known for cardioactive and enzyme-modulating properties (). Standard assays include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like phosphodiesterases or kinases.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., for GPCRs).

- In Vitro Toxicity Screening : Assess cytotoxicity in primary cell lines (e.g., HEK-293) via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups at the pyridazine 4-position) to probe electronic effects.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. highlights the importance of the 6-aryl group for activity .

- In Vivo Efficacy Testing : Prioritize compounds with low nM IC₅₀ values for pharmacokinetic (PK) studies in rodent models.

Q. What computational strategies are effective in predicting target interactions and binding modes?

- Methodology :

- Molecular Docking : Perform docking simulations (AutoDock Vina, Glide) against homology models of potential targets (e.g., PDE3A).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- Free Energy Calculations : Use MM/GBSA to estimate binding affinities .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and replicate experiments across labs.

- Metabolite Profiling : Investigate if metabolic degradation (e.g., cytochrome P450-mediated) alters activity.

- Crystallographic Studies : Resolve co-crystal structures to confirm binding modes, as seen in related pyridazine studies .

Data Contradiction Analysis Example

Scenario : Compound A shows high PDE3A inhibition in Lab X but negligible activity in Lab Y.

Resolution Steps :

Verify assay conditions (buffer pH, ATP concentration, incubation time).

Check compound purity (HPLC) and stability (LC-MS post-assay).

Test for off-target effects using a broad-panel kinase assay.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.